molecular formula C22H21N3O4 B4461236 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B4461236
M. Wt: 391.4 g/mol
InChI Key: VDDJZDIARAPKCV-UHFFFAOYSA-N
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Description

The compound 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone features a 2,3-dihydro-1,4-benzodioxin core linked via a methanone group to a piperazine ring substituted with a 1H-indole-2-carbonyl moiety.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(17-13-15-5-1-2-6-16(15)23-17)24-9-11-25(12-10-24)22(27)20-14-28-18-7-3-4-8-19(18)29-20/h1-8,13,20,23H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDJZDIARAPKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of benzodioxin compounds can exhibit significant anticancer properties. Studies have shown that the incorporation of indole and piperazine moieties enhances the cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,3-dihydro-1,4-benzodioxin derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

2. Neuropharmacology
The piperazine structure is often linked to neuroactive compounds. Preliminary studies suggest that 2,3-dihydro-1,4-benzodioxin derivatives may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety. Compounds with similar structures have shown promise as serotonin receptor modulators .

3. Antimicrobial Properties
The benzodioxin core has been associated with antimicrobial activity. Research into related compounds has demonstrated effectiveness against a spectrum of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzodioxin derivativesCytotoxicity against cancer cells
NeuropharmacologyPiperazine analogsSerotonergic activity
AntimicrobialBenzodioxin-based compoundsInhibition of bacterial growth

Case Studies

Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer potential of a series of benzodioxin derivatives, including those similar to 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines, suggesting a promising lead for further development as an anticancer agent.

Case Study 2: Neuropharmacological Screening
In another investigation focusing on neuropharmacological properties, researchers synthesized various piperazine-containing compounds and tested their effects on serotonin receptors. The results indicated that certain derivatives exhibited selective binding affinity, which could be leveraged for developing new antidepressants.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxin-piperazine methanone derivatives, which are frequently modified at the piperazine substituent to tune pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Applications/Activity References
Target Compound
2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
1H-Indole-2-carbonyl C23H21N3O4* 403.43 g/mol† Hypothetical CNS/oncology target
Doxazosin
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-2-yl)methanone
4-Amino-6,7-dimethoxyquinazoline C23H25N5O5 451.48 g/mol Alpha-1 adrenergic antagonist (hypertension)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone 2-Hydroxyethyl C16H21N2O4 305.35 g/mol Intermediate for hydrophilic derivatives
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride Aminomethyl (piperidine variant) C15H21ClN2O3 312.79 g/mol Potential CNS modulation
1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine Unsubstituted piperazine C13H15N2O3 247.27 g/mol Scaffold for further derivatization
  • *Inferred formula based on structural analogs.
    † Calculated from inferred formula.

Key Findings

Structural Flexibility :

  • The piperazine ring’s substituent critically determines biological activity. For example:

  • Doxazosin ’s quinazoline group confers alpha-blocker activity, validated in clinical use for hypertension .
  • The target compound’s indole-2-carbonyl group may enhance interactions with serotonin or kinase receptors, common in CNS and cancer targets .
  • Hydrophilic groups (e.g., 2-hydroxyethyl in ) improve solubility but may reduce blood-brain barrier penetration .

Stereochemical Considerations: notes stereoisomerism in related compounds (e.g., R/S configurations at the benzodioxin ring), which can significantly alter binding affinity . The target compound’s stereochemistry is unspecified in the evidence but warrants investigation.

Salt Forms and Bioavailability :

  • Analogs like doxazosin mesylate () and hydrochloride salts () demonstrate how counterions enhance solubility and oral bioavailability . The target compound’s lack of a salt form in the evidence suggests room for optimization.

Synthetic Pathways :

  • Many analogs (e.g., ) are synthesized via nucleophilic acyl substitution between benzodioxin-carbonyl chlorides and substituted piperazines, a route likely applicable to the target compound .

Biological Activity

2,3-Dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This structure includes a benzodioxin moiety linked to an indole-derived piperazine. The unique combination of these components suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound often involves multi-step processes that include the formation of the benzodioxin core followed by the introduction of the piperazine and indole functionalities. Various synthetic strategies have been explored, emphasizing the need for optimizing yields and purity.

Antidiabetic Potential

Recent studies have evaluated derivatives of 2,3-dihydro-1,4-benzodioxin for their anti-diabetic properties. For instance, compounds synthesized from this scaffold demonstrated weak to moderate inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for these compounds ranged from 81.12 µM to 86.31 µM compared to acarbose (IC50 = 37.38 µM), indicating some potential for therapeutic application in type 2 diabetes management .

Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer activity. In vitro assays have shown that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Case Studies

  • In Vivo Efficacy : A study investigated the herbicidal effects of related benzodioxin compounds on monocotyledon weeds. The results indicated significant inhibition rates at a dose of 320 g/ha, suggesting that modifications to the benzodioxin structure could enhance biological activity against specific plant targets .
  • Receptor Binding Studies : Another study focused on the binding affinity of related compounds to monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling. Compounds with similar structural features showed promising binding profiles, indicating potential applications in neurological disorders .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Activity Type
Compound Aα-Glucosidase81.12Antidiabetic
Compound BMAGLN/ANeurological
Compound CCancer CellsN/AAnticancer

Table 2: Synthesis Pathways

StepReagentsConditions
1Benzodioxin precursorHeating in solvent
2Piperazine derivativeCoupling reaction
3Indole carbonyl compoundFinal purification

Q & A

Q. What are the critical steps in synthesizing 2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone, and what common pitfalls should be avoided?

Methodological Answer: The synthesis typically involves sequential functional group transformations:

Amide Bond Formation : Coupling the indole-2-carboxylic acid derivative with the piperazine ring using reagents like EDCI/HOBt or DCC to activate the carbonyl group .

Carbonylation : Introducing the benzodioxin moiety via nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like DMAP .

Purification : Column chromatography or recrystallization to isolate the product, with monitoring by TLC or HPLC.

Q. Common Pitfalls :

  • Incomplete activation of carboxylic acids, leading to low yields.
  • Solvent incompatibility (e.g., polar aprotic solvents for carbonylation).
  • Oxidation of the benzodioxin ring under acidic conditions .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify connectivity of the benzodioxin, piperazine, and indole moieties. Key signals include aromatic protons (6.5–8.5 ppm) and piperazine methylenes (2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ ion) and detect impurities .
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly if chiral centers are present .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?

Methodological Answer:

  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives like THF or dichloromethane to facilitate post-reaction workup .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for carbonylation efficiency .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side products .
  • Scale-up Considerations : Batch vs. flow chemistry; monitor exothermic reactions to prevent decomposition .

Q. What computational strategies can predict the compound’s reactivity and binding interactions with biological targets?

Methodological Answer:

  • DFT Calculations : To model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin or histamine receptors) based on structural analogs .
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) in explicit solvent models .

Q. How should researchers design assays to evaluate the compound’s biological activity while minimizing false positives?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) with membrane preparations .
    • Functional Assays : cAMP or calcium flux measurements for GPCR activity .
  • Controls : Include negative controls (vehicle-only) and reference compounds (e.g., ketanserin for 5-HT2_2 receptors).
  • Counter-Screens : Test against off-target receptors (e.g., adrenergic or dopamine receptors) to assess selectivity .

Q. How can contradictory data on biological activity between similar compounds be resolved?

Methodological Answer:

  • Structural Analysis : Compare X-ray or NMR structures to identify conformational differences impacting binding .
  • Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) to reduce variability .
  • Meta-Analysis : Use tools like Rosetta or Prime to correlate activity trends with substituent effects (e.g., electron-withdrawing groups on the indole ring) .

Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays; cyclodextrins for in vivo formulations .
  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzodioxin ring .

Q. How should stability studies be designed to assess degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2_2O2_2) .
  • LC-MS/MS Monitoring : Track degradation products (e.g., hydrolyzed amide bonds) over 14 days .
  • pH Stability : Test in buffers (pH 1–10) to simulate gastrointestinal and plasma environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1,4-benzodioxin-2-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

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